molecular formula C10H7BrFN B1377255 7-Bromo-8-fluoro-2-methylquinoline CAS No. 1412257-81-8

7-Bromo-8-fluoro-2-methylquinoline

Cat. No. B1377255
M. Wt: 240.07 g/mol
InChI Key: MLJLUBLVRXPCKT-UHFFFAOYSA-N
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Patent
US08889704B2

Procedure details

A solution of tert-butyl 3-bromo-2-fluorophenylcarbamate (6.0 g, 20.7 mmol) in 4N HCl (30 mL) in dioxane was stirred at ambient temperature for 2 hours. The solvent was removed under reduced pressure. The residue was dissolved in 6 N HCl (100 mL) and (E)-but-2-enal (2.96 ml, 36.2 mmol) was added dropwise at 106° C. The reaction was stirred at 106° C. for 2 hours. After cooling to ambient temperature, the reaction mixture was basified with ammonium hydroxide to about pH 12, extracted with DCM (2×100 mL), dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (5:1 hexane/ethyl acetate) to give 7-bromo-8-fluoro-2-methylquinoline (2.99 g, 60.2%) as a solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.96 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:16])=[C:4](NC(=O)OC(C)(C)C)[CH:5]=[CH:6][CH:7]=1.[CH:17](=O)/[CH:18]=[CH:19]/[CH3:20].[OH-].[NH4+:23]>Cl.O1CCOCC1>[Br:1][C:2]1[C:3]([F:16])=[C:4]2[C:5]([CH:17]=[CH:18][C:19]([CH3:20])=[N:23]2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)NC(OC(C)(C)C)=O)F
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.96 mL
Type
reactant
Smiles
C(\C=C\C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
106 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 106° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 6 N HCl (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (5:1 hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C2C=CC(=NC2=C1F)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.99 g
YIELD: PERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.